Tinoridine
Overview
Description
Tinoridine is a non-steroidal anti-inflammatory and analgesic agent. It is known for its antiedematous and analgesic actions. The chemical formula of this compound is C17H20N2O2S, and it has a molecular weight of 316.42 g/mol . This compound is under investigation for its efficacy in treating pain and inflammation in adults .
Mechanism of Action
Target of Action
Tinoridine is a non-steroidal anti-inflammatory and analgesic agent .
Mode of Action
The anti-inflammatory action of this compound is attributed to its biomembrane stabilizing action, particularly on the lysosomes . Lysosomes are related to cell or tissue damage at the time of inflammation through the release of hydrolytic enzymes .
Biochemical Pathways
It is known that this compound has a stabilizing action on lysosomes, which play a crucial role in the inflammatory response .
Result of Action
This compound has been shown to have a high binding affinity to Nrf2, a key inhibitory protein for ferroptosis . In vitro studies in nucleus pulposus (NP) cells showed that this compound may promote the expression and activity of Nrf2, and it may also rescue RSL3-induced ferroptosis in NP cells .
Action Environment
This compound hydrochloride was subjected to various stress conditions, including hydrolytic (acidic, alkaline, and neutral pH conditions), oxidative (hydrogen peroxide, AIBN, ferric chloride, and Fenton’s reagent), thermal, and photolytic conditions . The drug was found to be stable under oxidative conditions but formed significant degradation products under hydrolytic, AIBN (radical initiator at 40 C), thermal, and solid-state photolight stress conditions . This suggests that environmental factors such as pH, temperature, and light can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Tinoridine interacts with various enzymes and proteins in the body. The mechanism of the anti-inflammatory action of this compound is attributed to its biomembrane stabilizing action, particularly on the lysosomes . These lysosomes are related to cell or tissue damage at the time of inflammation through the release of hydrolytic enzymes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by stabilizing biomembranes, particularly lysosomes, which are related to cell or tissue damage during inflammation . This stabilization prevents the release of hydrolytic enzymes that can cause further cell or tissue damage .
Molecular Mechanism
The molecular mechanism of this compound’s action is primarily through its biomembrane stabilizing effect . This stabilization prevents the release of hydrolytic enzymes from lysosomes, thereby reducing cell or tissue damage during inflammation .
Temporal Effects in Laboratory Settings
This compound has been subjected to various stress conditions in laboratory settings, including hydrolytic (acidic, alkaline, and neutral pH conditions), oxidative (hydrogen peroxide, AIBN, ferric chloride, and Fenton’s reagent) stress conditions . Significant degradation products were formed in hydrolytic, AIBN (radical initiator at 40 C), thermal, and solid-state photolight stress conditions .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is generally known that the effects of drugs can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Like other non-steroidal anti-inflammatory drugs, it is likely to be metabolized in the liver and excreted via the kidneys .
Transport and Distribution
Like other non-steroidal anti-inflammatory drugs, it is likely to be distributed throughout the body via the bloodstream after absorption from the gastrointestinal tract .
Subcellular Localization
Given its role as a non-steroidal anti-inflammatory drug, it is likely to be found in various cell compartments where it exerts its effects .
Preparation Methods
Tinoridine can be synthesized via a three-component Gewald reaction. This reaction involves the cyclocondensation of a ketone or an aldehyde with activated nitriles and elemental sulfur, catalyzed by sodium hydroxide in deep eutectic solvents . This method is eco-friendly, easy to set up, and allows for simple separation and purification of products without chromatography .
Chemical Reactions Analysis
Tinoridine undergoes various chemical reactions, including:
Hydrolysis: It undergoes hydrolytic degradation under acidic, alkaline, and neutral conditions.
Thermal and Photolytic Degradation: Significant degradation products are formed under thermal and photolytic stress conditions.
Common reagents used in these reactions include hydrogen peroxide, Fenton’s reagent, and ferric chloride. Major products formed from these reactions include various degradation products characterized using high-resolution mass spectrometry .
Scientific Research Applications
Tinoridine has several scientific research applications:
Anti-inflammatory and Analgesic: It is used for its anti-inflammatory and analgesic properties.
Ferroptosis Inhibition: This compound has been identified as a novel ferroptosis inhibitor, showing potential for intervertebral disc degeneration therapy.
Biomembrane Stabilization: Its anti-inflammatory action is attributed to its biomembrane stabilizing action, particularly on lysosomes.
Comparison with Similar Compounds
Tinoridine is compared with other thiophene-based compounds known for their anti-inflammatory properties, such as:
Tiaprofenic Acid: Another non-steroidal anti-inflammatory drug with similar properties.
Tenidap: Known for its anti-inflammatory and analgesic effects.
Zileuton: An anti-inflammatory drug that inhibits lipoxygenase.
This compound is unique due to its dual action as an anti-inflammatory agent and a ferroptosis inhibitor, making it a promising candidate for various therapeutic applications .
Properties
IUPAC Name |
ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-2-21-17(20)15-13-8-9-19(11-14(13)22-16(15)18)10-12-6-4-3-5-7-12/h3-7H,2,8-11,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFENFDGYVLAFBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24237-55-6 (cpd with unspecified hydrochloride), 25913-34-2 (mono-hydrochloride) | |
Record name | Tinoridine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023677 | |
Record name | Tinoridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24237-54-5 | |
Record name | Tinoridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24237-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tinoridine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tinoridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13001 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tinoridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tinoridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tinoridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.896 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TINORIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Z9ICZ7YR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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